Crotyl Mercaptan: A Technical Guide to its Chemical Properties, Structure, and Analysis
Crotyl Mercaptan: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotyl mercaptan, also known as 2-butene-1-thiol, is a volatile organosulfur compound with the chemical formula C4H8S.[1][2][3][4][5] It is recognized by its potent and distinct odor. This compound and its isomers are found in the emissions of skunks and have been identified as aroma-active compounds in roasted sesame seeds.[3][4] In industrial applications, it serves as a flavoring agent and an intermediate in organic synthesis.[2] Its reactivity, stemming from the thiol functional group and the unsaturated crotyl moiety, makes it a valuable precursor in the production of various specialty chemicals.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for crotyl mercaptan.
Chemical Structure and Properties
Crotyl mercaptan is a butene thiol where the sulfhydryl group is attached to a but-2-enyl group. The presence of a double bond gives rise to cis and trans (E/Z) isomers.
Structure:
Caption: Chemical structure of (E)-crotyl mercaptan (trans-2-butene-1-thiol).
Table 1: Physical and Chemical Properties of Crotyl Mercaptan
| Property | Value | Reference |
| CAS Number | 5954-72-3 | [1][2][3][4][5] |
| Molecular Formula | C4H8S | [1][2][3][4][5] |
| Molecular Weight | 88.17 g/mol | [1][6][7] |
| Boiling Point | 101.3 °C at 760 mmHg | [1][2] |
| Density | 0.862 g/cm³ | [1] |
| Flash Point | 34.9 °C | [1][2] |
| Refractive Index | 1.47 | [1][2] |
| Solubility | Slightly soluble in chloroform and methanol. | [2][4] |
| InChI Key | PSKWBKFCLVNPMT-NSCUHMNNSA-N | [2][3] |
| Canonical SMILES | C\C=C\CS | [2] |
Experimental Protocols
Synthesis of Crotyl Mercaptan
A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. Below are two representative protocols.
Protocol 1: From Crotyl Bromide via Isothiouronium Salt
This two-step procedure involves the formation of an S-alkylisothiouronium salt, which is subsequently hydrolyzed to the thiol.
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Step 1: Formation of S-crotylisothiouronium bromide
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotyl bromide (1.0 eq) and thiourea (1.0 eq) in ethanol (95%).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature to allow the S-crotylisothiouronium bromide to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
-
Step 2: Hydrolysis to Crotyl Mercaptan
-
Suspend the S-crotylisothiouronium bromide in water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-3 hours. The thiol will separate as an oily layer.
-
Cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude crotyl mercaptan by distillation.
-
Protocol 2: From Crotyl Chloride and Sodium Hydrosulfide
This method provides a more direct route to the thiol.
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium hydrosulfide (NaSH) (1.1 eq) in N,N-dimethylformamide (DMF).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq), to the solution.
-
Under a nitrogen atmosphere, add crotyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation.
Analytical Methods
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile thiols like crotyl mercaptan. Due to the reactive nature of the sulfhydryl group, special considerations are necessary for accurate quantification.
-
Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is recommended for selective and sensitive detection of sulfur compounds. A mass spectrometer (MS) can also be used for identification.
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 or HP-INNOWAX, is typically used.
-
Sample Preparation: Direct injection of a dilute solution in an appropriate solvent (e.g., dichloromethane) can be performed. For trace analysis, headspace solid-phase microextraction (HS-SPME) is an effective pre-concentration technique.
-
Derivatization: To improve chromatographic performance and detection limits, derivatization of the thiol group can be performed. A common derivatizing agent is N-ethylmaleimide (NEM), which reacts with the thiol to form a more stable and less volatile adduct.
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C (hold for 5 min), ramp at 3 °C/min to 210 °C (hold for 5 min), then ramp at 15 °C/min to 230 °C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector Temperature: 250 °C (for FPD or MS transfer line).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of crotyl mercaptan.
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified crotyl mercaptan in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl, vinyl, methylene, and sulfhydryl protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (E/Z) of the double bond.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule.
Logical Relationships and Workflows
The synthesis of crotyl mercaptan from crotyl bromide via the isothiouronium salt intermediate is a well-established and reliable method. The following diagram illustrates the logical workflow of this synthetic process.
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2404425A - Process for production of alkyl mercaptans - Google Patents [patents.google.com]
- 3. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 4. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]




